molecular formula C12H8N2O2 B156640 4-Amino-1,8-naphthalimide CAS No. 1742-95-6

4-Amino-1,8-naphthalimide

Cat. No. B156640
CAS RN: 1742-95-6
M. Wt: 212.2 g/mol
InChI Key: SSMIFVHARFVINF-UHFFFAOYSA-N
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Description

4-Amino-1,8-naphthalimide (ANI) is a valuable fluorescent group that has been used in various fields such as biological, chemical, and medical due to its high stability and various fluorescence properties . It has an empirical formula of C12H8N2O2, a CAS number of 1742-95-6, and a molecular weight of 212.20 . It has been used as a sensitizer for cells to radiation-induced cell damage and enhances the cytotoxicity of 1-methyl-3-nitro-1-nitrosoguanidine .


Synthesis Analysis

A novel one-pot synthetic strategy for the synthesis of a family of N-alkyl-1,8-naphthalimide based Tröger’s bases via a nucleophilic substitution reaction of a common ‘precursor’ (or a ‘synthon’) N-aryl-1,8-naphthalimide Tröger’s base heated at 80 °C in neat aliphatic primary amine has been reported .


Molecular Structure Analysis

The absorption and fluorescence spectra of a series of 1,8-naphthalimide derivatives incorporating the amino functionality at the 2-, 3- and 4-positions of the naphthalene ring were systematically investigated in various solvents and in the solid state .


Chemical Reactions Analysis

1,8-Naphthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions . For instance, 4-amino-1,8-naphthalimide shows an interesting “push–pull” between the amino group (electron donating effect) and carbonyl group of imide (electron withdrawing effect) .


Physical And Chemical Properties Analysis

4-Amino-1,8-naphthalimide has a melting point of 360 °C and a density of 1.105 g/mL at 25 °C (lit.) . It has been found that the fluorescence spectra of 2-, 3- and 4-amino-1,8-naphthalimides are strongly solvent-dependent showing positive solvatofluorochromism with large Stokes shifts .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Field

Material Science

Application Summary

1,8-naphthalimide (NI) derivatives, including 4-Amino-1,8-naphthalimide, are used as emissive materials in OLEDs. They demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .

Methods of Application

The rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

Results or Outcomes

These materials are used as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs that emit not only red, orange, green, and blue colors, but also function as white emitters .

Fluorescent Molecules in Biological, Chemical, and Medical Fields

Field

Biochemistry

Application Summary

1,8-Napthalimides (NIs), including 4-Amino-1,8-naphthalimide, have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions .

Methods of Application

Four derivatives of NIs have been synthesized via an aromatic nucleophilic substitution reaction and their photophysical properties have been investigated in various media .

Results or Outcomes

All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents. Particularly, these molecules show the longest emission (624–629 nm) in water and the fluorescence intensity is not significantly varied in the range of pH 4–11 .

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The future prospects of 4-Amino-1,8-naphthalimide are promising. It has been suggested that these derivatives can be used as excellent labeling reagents in the biological system due to their unique features, long emission wavelength, high solubility, and high stability in different pH media . Furthermore, the rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard light-emitting materials with a wide range of colors for OLED applications .

properties

IUPAC Name

6-aminobenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMIFVHARFVINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061941
Record name 4-Aminonaphthalene-1,8-dicarboximide
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URL https://comptox.epa.gov/dashboard/DTXSID6061941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1,8-naphthalimide

CAS RN

1742-95-6
Record name 4-Amino-1,8-naphthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1742-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Amino-1,8-naphthalimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Aminonaphthalene-1,8-dicarboximide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminonaphthalene-1,8-dicarboximide
Source European Chemicals Agency (ECHA)
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Record name 4-AMINO-1,8-NAPHTHALIMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
S Saha, A Samanta - The Journal of Physical Chemistry A, 2002 - ACS Publications
Photophysical behavior of two series of 4-amino-1,8-naphthalimide derivatives differing in the amino functionality has been studied as a function of the polarity of the medium. The …
Number of citations: 213 pubs.acs.org
EB Veale, T Gunnlaugsson - The Journal of organic chemistry, 2010 - ACS Publications
The synthesis and characterization of three bis-1,8-naphthalimide-containing Tröger’s bases 1−3, formed from the corresponding 4-amino-1,8-naphthalimide precursors 7−9 in a …
Number of citations: 157 pubs.acs.org
L Zhou, L Xie, C Liu, Y Xiao - Chinese Chemical Letters, 2019 - Elsevier
4-Amino-1,8-naphthalimide (ANI) represents a valuable fluorophore from which a large number of probes have been derived in order to meet the requirements from the fields of …
Number of citations: 46 www.sciencedirect.com
R Parkesh, TC Lee, T Gunnlaugsson - Organic & Biomolecular …, 2007 - pubs.rsc.org
The design and synthesis of two novel fluorescent sensors based on the photoinduced electron transfer (PET) concept, 1 and 2, for the detection of zinc under competitive media is …
Number of citations: 233 pubs.rsc.org
EB Veale, T Gunnlaugsson - The Journal of Organic Chemistry, 2008 - ACS Publications
The synthesis and photophysical evaluations of two new fluorescent photoinduced electron-transfer (PET) anion sensors, 1 and 2, is described. These are based on 4-amino-1,8-…
Number of citations: 143 pubs.acs.org
EB Veale, GM Tocci, FM Pfeffer, PE Kruger… - Organic & …, 2009 - pubs.rsc.org
The thiourea based 4-amino-1,8-naphthalimide molecules 1–5 were designed as fluorescent anion sensors and their photophysical properties investigated upon recognition of …
Number of citations: 130 pubs.rsc.org
FM Pfeffer, AM Buschgens, NW Barnett… - Tetrahedron letters, 2005 - Elsevier
The 4-amino-1,8-naphthalimide-based anion receptor binds dihydrogenphosphate with 1:1 stoichiometry through cooperative hydrogen bonding to a naphthalimide N–H and thiourea N…
Number of citations: 118 www.sciencedirect.com
A Schlicker - International journal of radiation biology, 1999 - Taylor & Francis
Purpose: Poly(ADP-ribose) polymerase (PARP; EC 2.4.2.30) is a chromatin-bound enzyme which is known to regulate chromatin structure by poly(ADP-ribosyl)ation of nuclear proteins, …
Number of citations: 113 www.tandfonline.com
KG Leslie, D Jacquemin, EJ New… - Chemistry–A European …, 2018 - Wiley Online Library
Fluorescent sensors that illuminate specific molecules and chemical events allow the selective and sensitive study of the cellular environment. At the centre of this technology lies the …
RBP Elmes, GJ Ryan, ML Erby… - Inorganic …, 2020 - ACS Publications
We report the synthesis, photophysical characterization, and biological evaluation of four DNA-binding ruthenium(II) polypyridyl 4-nitro- and 4-amino-1,8-naphthalimide conjugates. A …
Number of citations: 17 pubs.acs.org

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